3-Epicabraleahydroxylactone

Overview

Description

3-Epicabraleahydroxylactone (3-EBL) is a synthetic compound that has been studied for its potential applications in the field of biochemistry and physiology. It is a derivative of the naturally occurring compound, cabraleahydroxylactone (CBL), which is found in the bark of the cabralea tree. 3-EBL has been found to have a variety of biochemical and physiological effects, and it has been studied for its potential use in laboratory experiments.

Scientific Research Applications

Isolation and Structural Identification :

- 3-Epicabraleahydroxylactone was isolated from the n-hexane extract of the stembark of Aglaia argentea, a plant species. Its chemical structure was identified using spectroscopic data and comparisons with previously reported spectral data, marking its first report from this plant (Hidayat et al., 2018).

Biological Activity and Potential Therapeutic Applications :

- A study on camellia oil (from Camellia japonica L.) identified this compound among other triterpenoids. These compounds were evaluated for their inhibitory effects on Epstein-Barr virus early antigen induction, with some showing potent inhibitory effects. This suggests potential therapeutic applications in viral infections and related diseases (Akihisa et al., 2004).

Crystal Structure Analysis :

- The crystal structure of 3-epicaryoptin, a compound related to this compound, was analyzed. This study contributed to the understanding of the absolute configuration of clerodin, an important aspect in determining the biological activity of such compounds (Rogers et al., 1979).

Biosynthesis Research :

- Research on the biosynthesis of similar lactone compounds in Escherichia coli has implications for producing value-added chemicals like this compound from glucose. This area of research is significant for sustainable production methods of such compounds (Dhamankar et al., 2014).

Applications in Synthetic Organic Chemistry :

- Studies on the production and application of enantiopure 3-hydroxy-γ-butyrolactone, structurally related to this compound, highlight its significance as a chiral building block in synthetic organic chemistry. Biocatalysis and chemical methods are being explored for efficient production (Lee & Park, 2009).

Mechanism of Action

Target of Action

3-Epicabraleahydroxylactone, a japonica diterpenoid, primarily targets antigen receptors on cells . These receptors play a crucial role in the immune response, recognizing and binding to specific antigens, which triggers a series of immune reactions.

Mode of Action

The compound interacts with its targets by binding to the antigen receptors on cells . This binding triggers the cells to undergo apoptosis, a process of programmed cell death . Additionally, this compound is also able to bind with DNA and inhibit protein synthesis .

Biochemical Pathways

Its inhibition of protein synthesis also implies an impact on the central dogma of molecular biology, potentially disrupting the flow of genetic information within the cell .

Result of Action

The binding of this compound to antigen receptors and DNA leads to apoptosis and inhibition of protein synthesis, respectively . These actions can result in the death of targeted cells, such as those infected with the Epstein-Barr virus or cancer cells . This suggests potential applications of this compound in antiviral and anticancer therapies.

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, the presence of oxygen in the air may trigger a chemical reaction with the compound, leading to its transformation . .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

3-Epicabraleahydroxylactone plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been shown to bind to antigen receptors on cells, leading to apoptosis . Additionally, this compound can bind with DNA and inhibit protein synthesis . These interactions highlight its potential as an antiviral and anticancer agent.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inducing apoptosis in cancer cells and inhibiting the activation of the Epstein-Barr virus . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, making it a potent inhibitor of viral and cancer cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to antigen receptors on cells, triggering apoptosis . Additionally, it interacts with DNA, inhibiting protein synthesis and thereby preventing the replication of viral and cancer cells . These molecular interactions underscore its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to inhibit the activation of the Epstein-Barr virus and induce apoptosis in cancer cells . At higher doses, toxic or adverse effects may occur, highlighting the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It affects metabolic flux and metabolite levels, contributing to its antiviral and anticancer properties . The compound’s interactions with these pathways underscore its potential as a therapeutic agent.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall efficacy and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localizations are crucial for its interactions with biomolecules and its overall therapeutic efficacy .

Properties

IUPAC Name |

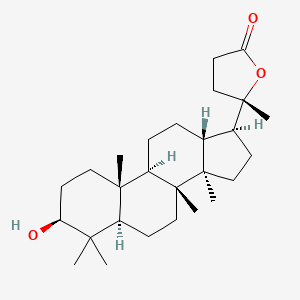

(5S)-5-[(3S,5R,8R,9R,10R,13R,14R,17S)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-methyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-23(2)19-10-15-26(5)20(24(19,3)13-11-21(23)28)8-7-17-18(9-14-25(17,26)4)27(6)16-12-22(29)30-27/h17-21,28H,7-16H2,1-6H3/t17-,18+,19+,20-,21+,24+,25-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDUWGQSZYSNEY-BWNRNTQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C5(CCC(=O)O5)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)[C@@]5(CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 3-Epicabraleahydroxylactone and where is it found?

A1: this compound (also known as 3-epi-Cabraleahydroxylactone) is a naturally occurring triterpenoid compound. It has been isolated from the seed oil of the camellia plant (Camellia japonica L.) [] and the stem bark of Aglaia species, including Aglaia argentea [] and Aglaia angustifolia [, ].

Q2: What is the molecular structure of this compound?

A2: While the provided abstracts do not explicitly state the molecular formula and weight, the structure of this compound can be deduced from its name and classification as a triterpenoid. Triterpenoids are derived from a 30-carbon precursor. The "hydroxylactone" part of the name indicates the presence of both a hydroxyl group (-OH) and a lactone ring (a cyclic ester) within its structure. Further structural details, including spectroscopic data, would be found in the full research articles.

Q3: Are there other triterpenoids found alongside this compound in the same plant sources?

A4: Yes, several other triterpenoids have been identified in the same plant sources as this compound. For example, in camellia seed oil, researchers also found 3-epicabraleadiol, ocotillol II, ocotillol I, dammarenediol II, (20R)-taraxastane-3beta,20-diol, and lupane-3beta,20-diol []. In Aglaia angustifolia, a seco-apotirucallane-type triterpenoid named angustifolianin, as well as (20S, 24S)-epoxy-dammarane-3β,25-diol and cabralealactone, were found in addition to this compound []. This suggests that these plants may be sources of a diverse range of potentially bioactive triterpenoids.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.